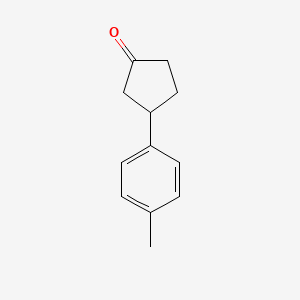

3-(4-Methylphenyl)cyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEIGRRGQJZYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518720 | |

| Record name | 3-(4-Methylphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86921-82-6 | |

| Record name | 3-(4-Methylphenyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Methylphenyl Cyclopentanone and Analogues

Direct Synthesis Strategies

Direct synthesis routes offer efficient pathways to 3-(4-methylphenyl)cyclopentanone, often involving the formation of the crucial carbon-carbon bond between the cyclopentanone (B42830) ring and the 4-methylphenyl (p-tolyl) group in a key step.

Alkylation Approaches to the Cyclopentanone Core

One of the most prominent direct methods for the synthesis of 3-arylcyclopentanones is the transition metal-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated cyclopentanones. Rhodium-catalyzed 1,4-conjugate addition has emerged as a particularly powerful tool for this transformation. In this reaction, a rhodium(I) complex, often in the presence of a chiral ligand for asymmetric synthesis, facilitates the addition of the p-tolyl group from 4-methylphenylboronic acid to the β-position of cyclopentenone. This method is highly efficient and proceeds under mild conditions. nih.govwiley-vch.denih.gov

The general catalytic cycle involves the transmetalation of the aryl group from the boronic acid to the rhodium catalyst, followed by insertion of the cyclopentenone into the rhodium-aryl bond. Subsequent hydrolysis or protonolysis regenerates the catalyst and yields the desired this compound. nih.gov The use of chiral ligands can afford optically enriched products, which is of significant interest for the synthesis of complex target molecules. nih.gov

Table 1: Representative Rhodium-Catalyzed 1,4-Conjugate Addition

| Arylboronic Acid | Catalyst Precursor | Ligand | Solvent | Yield (%) |

| Phenylboronic acid | [Rh(acac)(CO)₂] | (S)-BINAP | Toluene (B28343)/H₂O | 99 |

| 4-Methoxyphenylboronic acid | [Rh(acac)(CO)₂] | (S)-BINAP | Toluene/H₂O | 97 |

| 4-Methylphenylboronic acid | [Rh(acac)(CO)₂] | (S)-BINAP | Toluene/H₂O | >95 (Est.) |

Data is representative of the general method; the yield for 4-methylphenylboronic acid is estimated based on the high efficiency of the reaction with similar substrates.

Cycloaddition Reactions in Cyclopentanone Synthesis

While not a direct route to the saturated cyclopentanone, cycloaddition reactions can be employed to construct the five-membered ring, which can then be further modified. A formal [3+2] cycloaddition between a cyclopropanone (B1606653) equivalent and an alkyne can provide access to 2,3-disubstituted cyclopentenones. sigmaaldrich.com For the synthesis of a precursor to this compound, a nickel-catalyzed reaction between a cyclopropanone precursor and an alkyne bearing a p-tolyl group could be envisioned. Subsequent hydrogenation of the resulting cyclopentenone would yield the target molecule.

Enolate Chemistry in Carbon-Carbon Bond Formation

The reaction of cyclopentanone enolates with suitable electrophiles is a fundamental strategy for forming carbon-carbon bonds at the α-position. A direct arylation of the cyclopentanone enolate with a p-tolyl halide is challenging due to competing side reactions. However, palladium-catalyzed α-arylation of ketones has been developed as a powerful method. organic-chemistry.org This approach typically involves the in-situ generation of a cyclopentanone enolate, which then undergoes cross-coupling with an aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene, in the presence of a palladium catalyst and a suitable ligand.

Another classical approach involving enolate chemistry is the Michael addition. The enolate of a suitable donor, such as a malonic ester, can be added to a p-tolyl-substituted α,β-unsaturated acceptor. Subsequent cyclization and decarboxylation would lead to the desired cyclopentanone ring.

Synthesis via Precursor Modification

An alternative to building the substituted cyclopentanone ring directly is to start with a pre-formed ring and modify it accordingly.

Derivatization of Cyclopentanone Precursors

A plausible and well-established route involves the Friedel-Crafts acylation of toluene with a five-carbon dicarboxylic acid derivative, such as glutaric anhydride (B1165640) or its corresponding diacyl chloride. organic-chemistry.orgrsc.orgnih.govwisc.edu The initial acylation would yield a keto-acid, which can then undergo intramolecular cyclization to form a dione (B5365651) intermediate. Subsequent reduction of one of the ketone functionalities would lead to this compound. The regioselectivity of the initial acylation is directed by the methyl group on toluene, favoring para-substitution. nih.gov

Table 2: Plausible Friedel-Crafts Acylation Route

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product |

| 1 | Toluene | Glutaric anhydride | AlCl₃ | 4-(4-Methylbenzoyl)butanoic acid |

| 2 | 4-(4-Methylbenzoyl)butanoic acid | Thionyl chloride | 4-(4-Methylbenzoyl)butanoyl chloride | |

| 3 | 4-(4-Methylbenzoyl)butanoyl chloride | AlCl₃ | 2-(4-Methylphenyl)cyclopentane-1,3-dione | |

| 4 | 2-(4-Methylphenyl)cyclopentane-1,3-dione | H₂, Pd/C | This compound |

The Dieckmann condensation is another powerful tool for the synthesis of cyclic β-keto esters, which are versatile precursors to cyclopentanones. organicreactions.orgorganic-chemistry.orgorgoreview.comnumberanalytics.comlibretexts.org A diester containing the p-tolyl group at the appropriate position could be cyclized using a strong base to form a 2-carboalkoxy-3-(4-methylphenyl)cyclopentanone. Subsequent hydrolysis and decarboxylation would then furnish the desired product.

Ring Manipulation Strategies (Expansion/Contraction)

Ring expansion reactions provide a less common but viable route to cyclopentanone derivatives. For instance, a 2-(4-methylphenyl)cyclobutanone could potentially undergo a one-carbon ring expansion to yield this compound. researchgate.netresearchgate.netugent.benih.govorganic-chemistry.org Such rearrangements can be promoted by various reagents, including diazomethane (B1218177) (Tiffeneau-Demjanov rearrangement) or under acidic or thermal conditions. The synthesis of the requisite cyclobutanone (B123998) precursor would be a key consideration in this approach.

Conversely, ring contraction of a suitably substituted cyclohexanone (B45756) derivative could also lead to the target cyclopentanone, for example, through a Favorskii rearrangement of an α-halocyclohexanone. However, controlling the regiochemistry to achieve the desired 3-substituted pattern can be challenging.

Catalysis in this compound Synthesis

Transition Metal-Catalyzed Processes

Transition metal catalysis is a cornerstone for the synthesis of 3-arylcyclopentanones. The primary method involves the conjugate addition of aryl groups to cyclopentenone precursors. Rhodium catalysts, in particular, have proven effective for the 1,4-addition of arylboronic acids or their derivatives to 2-cyclopentenone. nih.gov For the synthesis of this compound, this would involve the reaction of a 4-tolylboron reagent with 2-cyclopentenone in the presence of a rhodium complex. For instance, the use of [Rh(COD)Cl]₂ can effectively catalyze the addition of arylborate salts, generated in situ, to cyclopentenone, affording the desired 3-arylcyclopentanone in high yield. nih.gov

Other transition metals have also been employed in the synthesis of substituted cyclopentanones. Palladium-catalyzed α-arylation of pre-formed enolates or their synthetic equivalents is a viable, albeit less direct, route. organic-chemistry.org Nickel-catalyzed reactions, such as the [3+2] cycloaddition of cyclopropanone precursors with alkynes, provide access to substituted cyclopentenones, demonstrating the versatility of transition metals in constructing the five-membered ring system. semanticscholar.org Furthermore, rhodium-catalyzed [5+2+1] cycloadditions have been developed to create complex bicyclic systems that can be precursors to substituted cyclopentanones. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

| [Rh(COD)Cl]₂ | 1,4-Conjugate Addition | Arylborate salt, 2-Cyclopentenone | 3-Arylcyclopentanone | High yield, direct arylation. nih.gov |

| Pd(dba)₂ / Ligand | α-Arylation | Silyl (B83357) enol ether, Aryl bromide | 2,3-Disubstituted cyclopentanone | Forms C-C bond at the α-position. organic-chemistry.org |

| Ni(COD)₂ / Ligand | [3+2] Cycloaddition | 1-Sulfonylcyclopropanol, Alkyne | 2,3-Disubstituted cyclopentenone | Reverse Pauson-Khand regiocontrol. semanticscholar.org |

Organocatalytic and Biocatalytic Approaches

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a powerful alternative to transition metal-based methods. A notable strategy for synthesizing functionalized cyclopentanones is the multicatalytic cascade reaction. nih.gov This approach can involve the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, catalyzed by a secondary amine (e.g., diphenylprolinol silyl ether), followed by an intramolecular cyclization, such as a benzoin (B196080) or aldol (B89426) reaction, catalyzed by an N-heterocyclic carbene (NHC). nih.gov While not directly applied to this compound, this methodology provides a framework for the asymmetric synthesis of densely functionalized cyclopentanone cores. Bifunctional catalysts, such as thioureas, have also been used in intramolecular reactions to generate chiral γ-nitroketones with a cyclopentane (B165970) structure. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an emerging field that offers high selectivity and environmentally benign reaction conditions. nih.gov While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, the potential for such methods is significant. Enzymes, particularly ketoreductases (KREDs), have been successfully used in the highly diastereoselective reduction of cyclic ketones to produce specific stereoisomers of substituted cycloalkanols. nih.gov This demonstrates the capability of biocatalysts to control stereochemistry in cyclic systems, suggesting that engineered enzymes could be developed for the asymmetric synthesis or transformation of 3-arylcyclopentanones.

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis. Stereoselective methods are employed to produce a single, desired stereoisomer of a chiral molecule like this compound.

Chiral Auxiliary Control

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. williams.edu A powerful application of this strategy in the synthesis of 3-substituted cyclopentanones involves the use of enantiomerically pure 2-(arylsulfinyl)-2-cyclopentenones. acs.org In this approach, the sulfinyl group acts as the chiral auxiliary. The conjugate addition of an organometallic reagent, such as a lithium di(p-tolyl)cuprate, to the chiral cyclopentenone precursor occurs in a highly diastereoselective manner, directed by the steric and electronic properties of the sulfinyl group. Subsequent reductive cleavage of the auxiliary yields the chiral this compound with high enantiomeric purity. acs.org

| Organometallic Reagent (R₂CuLi) | Diastereomeric Ratio (R:S at C3) |

| R = Phenyl | 95:5 |

| R = p-Tolyl | 99:1 |

| R = Methyl | >99:1 |

Table data adapted from Posner et al., demonstrating high diastereoselectivity in the conjugate addition to a chiral 2-(p-tolylsulfinyl)-2-cyclopentenone. acs.org

Asymmetric Induction in Cyclopentanone Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgyoutube.com This principle is central to stereoselective synthesis.

Internal asymmetric induction occurs when a pre-existing stereocenter within the substrate molecule dictates the stereochemistry of a newly formed stereocenter. The use of 2-(arylsulfinyl)-2-cyclopentenones is a classic example, where the chiral sulfur atom induces the formation of the chiral carbon center at the 3-position during conjugate addition. acs.org

External asymmetric induction is achieved by using a chiral catalyst or reagent that is not covalently bonded to the substrate. wikipedia.org A prominent example is the rhodium-catalyzed asymmetric 1,4-addition of 4-methylphenylboronic acid to 2-cyclopentenone. nih.gov In this case, the rhodium metal is complexed with a chiral ligand (e.g., a chiral bisphosphine like (R,R)-Ph-bod). This chiral catalyst environment creates diastereomeric transition states, leading to the preferential formation of one enantiomer of this compound. This method has been shown to produce 3-arylcyclopentanones with excellent enantioselectivity (e.g., 98% ee). nih.gov

Diastereoselective Methodologies

Diastereoselective methods are designed to control the relative stereochemistry between two or more stereocenters in a molecule. Such strategies are vital when synthesizing analogues of this compound that bear additional substituents. A documented approach for creating optically active 3,4-disubstituted cyclopentanones involves a multi-step sequence starting from a chiral 2-substituted succinic acid derivative. google.comwipo.int This method establishes the stereochemistry at the C3 and C4 positions in a controlled manner through a series of transformations including alkylation, reduction, activation, and cyclization. google.com

Cascade reactions, particularly those involving sequential Michael additions, are also powerful tools for diastereoselective synthesis. beilstein-journals.orgd-nb.infonih.gov For example, the reaction between a Michael donor and an appropriate acceptor can be designed to undergo an initial intermolecular addition followed by a diastereoselective intramolecular cyclization to form a highly substituted cyclopentanone ring with specific relative stereochemistry among the newly formed stereocenters.

Reaction Chemistry and Functionalization of 3 4 Methylphenyl Cyclopentanone

Reactivity of the Carbonyl Moiety

The carbonyl group is the most reactive site in 3-(4-Methylphenyl)cyclopentanone, primarily due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.

Nucleophilic Addition and Related Transformations

Nucleophilic addition is a fundamental reaction of ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. The reactivity of the carbonyl group in this compound is influenced by both steric and electronic factors. The presence of the bulky 4-methylphenyl group at the 3-position can sterically hinder the approach of nucleophiles to the carbonyl carbon.

Common nucleophilic addition reactions that this compound can undergo include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to form 3-(4-methylphenyl)cyclopentanol.

Grignard and Organolithium Reactions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of tertiary alcohols. For example, the reaction with methylmagnesium bromide would yield 1-methyl-3-(4-methylphenyl)cyclopentanol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin, 3-(4-methylphenyl)-1-hydroxycyclopentanecarbonitrile.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, where a phosphorus ylide is used to replace the oxygen atom with a carbon-containing fragment. study.com

Aldol (B89426) and Claisen-Schmidt Condensation Reactions

Aldol and Claisen-Schmidt condensations are important carbon-carbon bond-forming reactions that involve the enolate form of a ketone. researchgate.net this compound, having α-hydrogens, can act as the enolizable component in these reactions.

The Aldol condensation involves the reaction of an enolate with another molecule of the same or a different carbonyl compound. chemtube3d.com In the case of this compound, self-condensation can occur, but it is more common to use it in a crossed aldol reaction with a non-enolizable aldehyde to prevent a mixture of products. researchgate.net

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org This reaction is typically carried out under basic or acidic conditions. nih.govtaylorandfrancis.com For instance, the reaction of this compound with benzaldehyde in the presence of a base would yield 2,5-bis(benzylidene)-3-(4-methylphenyl)cyclopentanone. The reaction proceeds through the formation of an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product leads to the formation of an α,β-unsaturated ketone. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Benzaldehyde | 2,5-bis(benzylidene)-3-(4-methylphenyl)cyclopentanone | Claisen-Schmidt Condensation |

| This compound | 4-Methylbenzaldehyde | 2,5-bis(4-methylbenzylidene)-3-(4-methylphenyl)cyclopentanone | Claisen-Schmidt Condensation |

Functionalization of the Cyclopentanone (B42830) Ring System

Beyond the carbonyl group, the cyclopentanone ring itself can be functionalized, primarily at the α-positions.

Alpha-Position Functionalization

The α-carbons (C2 and C5) of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This acidity allows for the formation of an enolate ion upon treatment with a suitable base. The enolate can then react with various electrophiles, leading to the introduction of functional groups at the α-position.

Examples of α-functionalization reactions include:

Alkylation: The enolate can be alkylated using alkyl halides.

Halogenation: In the presence of acid or base, the ketone can be halogenated at the α-position with reagents like bromine or chlorine.

Selenenylation: α-Selenenylation can be achieved using reagents like phenylselenyl chloride. The resulting α-phenylseleno ketone can then be oxidized and eliminated to introduce a double bond, forming an α,β-unsaturated ketone.

Carbon-Hydrogen Bond Functionalization (e.g., Borylation)

Direct functionalization of C-H bonds is a powerful and increasingly important strategy in organic synthesis. For this compound, this can involve the activation and subsequent reaction of C-H bonds on the cyclopentanone ring.

One notable example is borylation , which involves the catalytic introduction of a boryl group (-B(OR)2) into a C-H bond. Iridium-catalyzed borylation is a common method for this transformation. nih.gov While specific studies on the borylation of this compound are not widely reported, related systems suggest that C-H bonds at various positions on the cyclopentanone ring could potentially be targeted, depending on the catalyst and reaction conditions. This would provide a versatile handle for further synthetic manipulations, such as cross-coupling reactions.

Transformations Involving the 4-Methylphenyl Substituent

The 4-methylphenyl (p-tolyl) group also offers opportunities for functionalization, although these reactions are generally less common than those involving the carbonyl group or the α-positions of the cyclopentanone ring.

The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the alkyl group (methyl) and the cyclopentanone ring substituent will influence the position of substitution on the aromatic ring. The methyl group is an ortho-, para-director, and the cyclopentanone moiety is also generally considered to be ortho-, para-directing.

Aromatic Ring Modifications

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents on the benzene (B151609) ring: the methyl group and the cyclopentanone-3-yl group.

The methyl group is an activating substituent and an ortho, para-director due to its electron-donating inductive and hyperconjugative effects. libretexts.orgpressbooks.pub This means it increases the rate of electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the alkyl group of the cyclopentanone ring, being electron-withdrawing through an inductive effect, is expected to be a deactivating group and a meta-director. lumenlearning.comrsc.org

The interplay between these opposing directing effects determines the final position of substitution. In cases of competing directing effects, the more strongly activating group typically governs the regioselectivity. Therefore, electrophilic substitution on this compound is anticipated to predominantly yield products substituted at the positions ortho to the activating methyl group (positions 3 and 5 on the tolyl ring).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Methyl-3-nitrophenyl)cyclopentanone and 3-(4-Methyl-2-nitrophenyl)cyclopentanone |

| Halogenation | Br₂, FeBr₃ | 3-(3-Bromo-4-methylphenyl)cyclopentanone and 3-(2-Bromo-4-methylphenyl)cyclopentanone |

Note: The precise ratio of ortho and para isomers can be influenced by steric hindrance and reaction conditions.

Reactivity at the Benzylic Position

The methyl group attached to the aromatic ring is a benzylic position and, as such, exhibits enhanced reactivity, particularly in free radical reactions and oxidations. mdpi.com

Benzylic Halogenation: The benzylic protons of this compound can be selectively replaced by halogens, most commonly bromine, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or light. mdma.ch This reaction proceeds via a free radical mechanism, with the stability of the intermediate benzylic radical favoring substitution at this position over other sites on the molecule. The presence of the enolizable ketone may lead to side reactions, but benzylic halogenation is generally a highly selective process.

Benzylic Oxidation: The benzylic methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. researchgate.net Milder or more controlled oxidation methods can yield the corresponding aldehyde. This functionalization provides a handle for further synthetic transformations.

Synthesis of Novel Derivatives and Scaffolds

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a variety of more complex molecular architectures.

Heterocyclic Compound Formation

This compound serves as a key precursor for the synthesis of various heterocyclic compounds, often through the intermediacy of its α,β-unsaturated ketone derivatives.

Pyrazolines and Isoxazolines: The most common route to pyrazoline and isoxazoline derivatives from this compound involves a two-step process. First, a Claisen-Schmidt condensation with an aromatic aldehyde yields a chalcone-like α,β-unsaturated ketone. Subsequent cyclocondensation of this chalcone with hydrazine or hydroxylamine affords the corresponding pyrazoline or isoxazoline, respectively. jchemrev.com

Pyridines: Substituted pyridines can be synthesized from derivatives of this compound. For instance, the reaction of 2,5-bis(benzylidene)cyclopentanone derivatives with ammonium acetate can lead to the formation of highly substituted pyridine rings. This suggests that a similar strategy could be employed with the corresponding derivatives of this compound.

Furans: The Paal-Knorr furan synthesis provides a viable route to furan derivatives. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. While not a direct conversion, this compound could be envisioned as a precursor to a suitable 1,4-dicarbonyl intermediate through appropriate synthetic manipulations, which could then be cyclized to a furan. scilit.com

Thiophenes: The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org this compound can serve as the ketone component in this multicomponent reaction, leading to the formation of a thiophene ring fused to the cyclopentane (B165970) moiety. mdpi.comnih.gov

Alpha,Beta-Unsaturated Ketone Derivatives (e.g., Chalcones)

The α-hydrogens of the cyclopentanone ring in this compound are acidic and can be readily deprotonated by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions. The Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, is a particularly effective method for synthesizing α,β-unsaturated ketones, commonly known as chalcones. jchemrev.com

Reaction of this compound with one or two equivalents of an aromatic aldehyde can yield mono- or bis-chalcone derivatives, respectively. For example, the reaction with 4-methylbenzaldehyde has been shown to produce (E,E)-3-methyl-2,5-bis(4-methylbenzylidene)cyclopentanone. iucr.org These chalcone derivatives are valuable synthetic intermediates and also exhibit a range of biological activities.

Table 2: Representative Claisen-Schmidt Condensation of a Substituted Cyclopentanone

| Ketone | Aldehyde | Base | Product |

| 3-Methylcyclopentanone (B121447) | 4-Methylbenzaldehyde | NaOH | (E,E)-3-Methyl-2,5-bis(4-methylbenzylidene)cyclopentanone iucr.org |

Polymeric and Oligomeric Conjugates

The reactive functional groups of this compound and its derivatives can be exploited for the synthesis of polymers and oligomers.

Chalcone derivatives, such as those synthesized from this compound, have been shown to act as photoinitiators for radical, cationic, and thiol-ene polymerization reactions. rsc.orgresearchgate.net This property allows for the creation of polymers with the chalcone moiety incorporated into the polymer structure.

Furthermore, bis(benzylidene)cycloalkanone derivatives can be used as monomers in polycondensation reactions. For instance, the polymerization of 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone with sodium sulfide has been reported to yield a polysulfide polymer. kpi.ua Similarly, copolyesters have been synthesized through the interfacial polycondensation of bis(hydroxybenzylidene)cyclopentanone monomers with various diacid chlorides. banglajol.info These findings suggest that appropriately functionalized derivatives of this compound could be utilized in the synthesis of novel polymeric materials. For example, a bis(hydroxy-4-methylbenzylidene) derivative could potentially be used as a monomer for the synthesis of polyesters or polyethers.

Mechanistic Investigations of 3 4 Methylphenyl Cyclopentanone Reactions

Elucidation of Reaction Pathways

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to controlling chemical reactions. For 3-(4-Methylphenyl)cyclopentanone, mechanistic elucidation often involves a combination of kinetic studies and the direct or indirect observation of transient species.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing changes in reaction rates when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect is particularly useful for probing the rate-determining step of a reaction. The substitution of hydrogen (¹H) with deuterium (B1214612) (²H) is common, as the twofold mass difference leads to significant and measurable changes in reaction rates if the C-H bond is cleaved in the rate-limiting step. libretexts.orglibretexts.org

In reactions involving this compound, KIE studies are crucial for understanding processes like enolate formation, which is often the initial step in aldol (B89426), alkylation, and α-arylation reactions. The abstraction of a proton from one of the α-carbons (C2 or C5) is required to form the nucleophilic enolate. If this proton abstraction is the slowest step in the reaction sequence, a significant primary KIE (typically kH/kD > 2) is expected. libretexts.org Conversely, a small or non-existent KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage is not rate-limiting. baranlab.org

Secondary KIEs, where the isotopic substitution is at a site not directly involved in bond cleavage, can also provide valuable information about changes in hybridization at a particular carbon atom during the transition state. libretexts.org For instance, a change from sp³ to sp² hybridization at an α-carbon during the rate-determining step typically results in a small, normal KIE (kH/kD > 1).

Table 1: Expected Kinetic Isotope Effect (KIE) for Postulated Mechanisms of α-Deprotonation

| Mechanistic Hypothesis | Rate-Determining Step | Expected kH/kD | Implication |

| Concerted Deprotonation | C-H bond cleavage | > 2 (Primary KIE) | The abstraction of the α-proton is the slowest step in the reaction. |

| Stepwise Mechanism | Formation of an intermediate prior to proton transfer | ≈ 1 (No significant KIE) | C-H bond cleavage occurs after the rate-determining step. |

| Change in Hybridization | sp³ to sp² change at α-carbon in RDS | 1.1 - 1.3 (Secondary KIE) | The geometry around the α-carbon changes in the transition state. |

This table presents theoretical KIE values based on established principles to illustrate how experimental data can be interpreted to distinguish between different reaction pathways.

Identification and Characterization of Reaction Intermediates

The short-lived intermediates formed during a reaction provide a snapshot of the transformation pathway. In reactions of this compound, key intermediates include enolates, enamines, and iminium ions.

Enolate intermediates are fundamental to the reactivity of ketones. They are typically generated by treating the ketone with a base and can be characterized by spectroscopic methods under specific conditions or trapped by electrophiles. The regioselectivity of enolate formation (at the C2 vs. C5 position) is influenced by steric and electronic factors, including the 4-methylphenyl substituent at C3.

Enamine and iminium intermediates are central to organocatalytic transformations. masterorganicchemistry.com Enamines are formed from the reaction of the cyclopentanone (B42830) with a secondary amine catalyst (e.g., a derivative of proline). The resulting enamine is a highly nucleophilic species, significantly more reactive than the corresponding enolate. masterorganicchemistry.com Iminium ions are formed when an α,β-unsaturated aldehyde reacts with the amine catalyst, rendering the β-carbon highly electrophilic. In domino reactions involving this compound, these intermediates can be crucial. For example, in a proposed triple Michael domino reaction, an initial intermediate formed from the addition of an oxindole (B195798) was detected by mass spectrometry, providing direct evidence for the proposed pathway. nih.gov

Mechanistic Aspects of Catalytic Processes

Catalysis offers efficient and selective routes for the transformation of this compound. Understanding the catalytic cycle is key to optimizing reaction conditions and developing new synthetic methods.

Organocatalytic Cycle Analysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For ketones like this compound, proline-derived catalysts are frequently employed, operating through enamine or iminium ion catalysis.

A general organocatalytic cycle for the functionalization of this compound (e.g., a Michael addition) can be described as follows:

Enamine Formation: The catalyst, a secondary amine, reacts with the cyclopentanone to form a nucleophilic enamine intermediate. masterorganicchemistry.com

Nucleophilic Attack: The enamine attacks an electrophile (e.g., a Michael acceptor), forming a new carbon-carbon bond and generating an iminium ion intermediate.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water present in the reaction medium, releasing the functionalized cyclopentanone product and regenerating the amine catalyst, which can then enter a new cycle.

In some domino reactions, the catalyst can play multiple roles. For instance, a diarylprolinol silyl (B83357) ether catalyst can act as a Brønsted base to initiate a reaction and then engage in iminium and enamine activation steps to guide a complex cascade. nih.gov The efficiency of these cycles allows for low catalyst loadings under mild conditions.

Metal-Catalyzed Reaction Mechanisms

Transition metals like rhodium and palladium are powerful catalysts for a variety of transformations involving ketones. nih.gov

Rhodium-catalyzed reactions , such as conjugate additions, often proceed through a well-defined catalytic cycle. For the 1,4-conjugate addition of an organoboron reagent to a cyclopentenone, the mechanism generally involves:

Transmetalation: The organoboronic acid transfers its organic group to the Rh(I) catalyst.

Carbometalation: The cyclopentenone substrate coordinates to the rhodium center, followed by migratory insertion of the alkene into the Rh-C bond.

Protonolysis/Reductive Elimination: The resulting rhodium enolate is protonated or undergoes reductive elimination to yield the product and regenerate the active Rh(I) species. nih.govcore.ac.uk In some cases, an oxa-π-allylrhodium intermediate is formed, which can influence the stereochemical outcome. core.ac.uk

Palladium-catalyzed α-arylation is a key method for forming C-C bonds at the α-position of ketones. A proposed mechanism for the α-arylation of an indolin-3-one, which is structurally related to cyclopentanone, involves a Pd(0)/Pd(II) cycle. nih.gov The cycle typically includes:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to an aryl halide.

Enolate Formation & Coordination: A base generates the ketone enolate, which then coordinates to the Pd(II) center.

Reductive Elimination: The aryl group and the enolate couple via reductive elimination, forming the α-arylated product and regenerating the Pd(0) catalyst.

Table 2: Overview of Catalytic Systems and Mechanistic Roles

| Catalyst Type | Example Catalyst | Key Intermediate(s) | Mechanistic Role |

| Organocatalyst | Diarylprolinol Silyl Ether nih.gov | Enamine, Iminium Ion | Covalent catalysis, activation of nucleophile and electrophile. |

| Organocatalyst | Squaramide nih.gov | Non-covalent complex | Hydrogen bonding, activation of electrophile. |

| Metal Catalyst | [RhCl(COD)]₂ nih.gov | Rhodium enolate, Oxa-π-allylrhodium | Lewis acid activation, facilitation of C-C bond formation. |

| Metal Catalyst | Pd(dba)₂ / PAd₃ nih.gov | Pd(II)-enolate complex | Cross-coupling via oxidative addition/reductive elimination cycle. |

Understanding Stereochemical Outcome in Reactions

Creating specific stereoisomers is a central goal of modern organic synthesis. In reactions of this compound, which is chiral, controlling the formation of new stereocenters is critical. The stereochemical outcome is dictated by the transition state geometries, which are influenced by the catalyst and substrate structures.

The presence of the 4-methylphenyl group at the C3 position creates a chiral environment that can influence the facial selectivity of an incoming reagent. For example, an attack on the carbonyl group or the derived enolate will occur preferentially from the less sterically hindered face.

Chiral catalysts are used to achieve high levels of enantioselectivity and diastereoselectivity. They create a defined three-dimensional space that forces the reactants to approach each other in a specific orientation.

Organocatalysts , such as chiral amines or squaramides, control stereochemistry through the formation of chiral intermediates (enamines) or through a network of non-covalent interactions (hydrogen bonding) that lock the transition state into a low-energy conformation. nih.govnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for rationalizing and predicting stereochemical outcomes. nih.govchemrxiv.org These studies can model the energies of different transition states, revealing the subtle non-covalent interactions (e.g., π-π stacking, hydrogen bonds) that determine which stereoisomeric pathway is favored. researchgate.net

Table 3: Examples of Stereoselective Reactions on Cyclopentane (B165970) Scaffolds

| Reaction Type | Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source |

| Triple Michael Domino | Diarylprolinol Silyl Ether | Oxindole / Dienone / Aldehyde | 7:1 to 15:1 | 97-99% | nih.gov |

| Rhodium Carbene Domino | Rh₂(S-DOSP)₄ | Vinyldiazoacetate / Allyl Alcohol | >97:3 | 99% | nih.gov |

| Michael Addition | Squaramide | Cyclopentane-1,2-dione / Alkylidene Oxindole | Moderate | Up to 99% | nih.gov |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃ | N-tert-Butanesulfinylazadiene / Azomethine Ylide | High | High (from chiral substrate) | nih.gov |

Advanced Analytical Characterization in 3 4 Methylphenyl Cyclopentanone Research

Spectroscopic Techniques

Spectroscopic methods involve the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 3-(4-Methylphenyl)cyclopentanone, the protons on the aromatic ring, being in different chemical environments, typically appear as a pair of doublets around δ 7.1 ppm. The methyl group attached to this ring shows up as a singlet at approximately δ 2.3 ppm. The protons on the cyclopentanone (B42830) ring produce more complex signals (multiplets) in the upfield region (δ 2.0–3.5 ppm), with the benzylic proton (the one on the carbon adjacent to the phenyl group) being the most downfield of this group.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For this compound, a characteristic peak for the carbonyl carbon (C=O) is observed significantly downfield at approximately δ 218 ppm. The aromatic carbons resonate in the δ 125–145 ppm range, while the aliphatic carbons of the cyclopentanone ring and the methyl group appear at higher field strengths, typically between δ 20–50 ppm.

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments reveal proton-proton coupling networks, helping to trace the sequence of protons within the cyclopentanone ring. HSQC correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of both ¹H and ¹³C signals.

Table 1: Representative NMR Data for this compound This interactive table provides typical chemical shift values.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ¹³C | ~218 | Carbonyl (C=O) |

| ¹³C | ~141 | Aromatic C-Cyclopentyl |

| ¹³C | ~136 | Aromatic C-CH₃ |

| ¹³C | ~129 | Aromatic CH |

| ¹³C | ~127 | Aromatic CH |

| ¹³C | ~46 | Cyclopentanone CH₂ |

| ¹³C | ~45 | Benzylic CH |

| ¹³C | ~38 | Cyclopentanone CH₂ |

| ¹³C | ~21 | Methyl (CH₃) |

| ¹H | ~7.2 (d) | Aromatic |

| ¹H | ~7.1 (d) | Aromatic |

| ¹H | ~3.3 (m) | Benzylic |

| ¹H | ~2.6-2.0 (m) | Cyclopentanone |

| ¹H | ~2.3 (s) | Methyl |

Note: Values are approximate and can vary with solvent and instrument. s = singlet, d = doublet, m = multiplet.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy identifies the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group's stretching vibration, appearing around 1740 cm⁻¹. Other significant absorptions include those for aromatic C=C stretching near 1610 cm⁻¹ and 1515 cm⁻¹, and C-H stretching vibrations for both aromatic and aliphatic protons just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is effective for observing non-polar bonds. It can also detect the carbonyl and aromatic ring vibrations, often with different relative intensities compared to the IR spectrum.

Table 2: Principal Vibrational Frequencies for this compound This interactive table lists key absorption bands.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | IR | 1740 |

| C=C Stretch (Aromatic) | IR | 1610, 1515 |

| C-H Stretch (Aromatic) | IR | >3000 |

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry provides the molecular weight and can give clues about the structure through fragmentation analysis.

Mass Spectrometry (MS): In Electron Ionization Mass Spectrometry (EIMS), the molecule is ionized, leading to a molecular ion peak (M⁺) that confirms the molecular weight. For this compound (C₁₂H₁₄O), this peak appears at a mass-to-charge ratio (m/z) of 174. The spectrum also displays a characteristic fragmentation pattern that can be used for structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the precise elemental composition. This technique can confirm the molecular formula as C₁₂H₁₄O, distinguishing it from any other compounds with the same nominal mass.

Table 3: Mass Spectrometry Data Summary This interactive table summarizes key mass spectrometry findings.

| Technique | Measurement | Value |

|---|---|---|

| EIMS | Molecular Ion (M⁺) | m/z 174 |

Diffraction Methods

Diffraction methods are used to determine the exact spatial arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction (XRD)

When a single crystal of this compound is available, X-ray diffraction (XRD) offers an unambiguous determination of its three-dimensional structure. This powerful technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule. It allows for a detailed analysis of the conformation adopted by the five-membered cyclopentanone ring (e.g., envelope or twist conformation) and the orientation of the 4-methylphenyl group relative to the ring.

Hirshfeld Surface Analysis

Derived from the data obtained in an XRD experiment, Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within the crystal lattice. By mapping properties like d_norm (which indicates contacts shorter or longer than van der Waals radii) onto the surface, one can identify and analyze the nature and extent of interactions such as C-H···O or C-H···π contacts that stabilize the crystal packing. This provides insight into how the molecules arrange themselves in the solid state.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

Chromatographic and Separation Methods

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. The principle relies on the differential distribution of analytes between a stationary phase and a mobile phase. For a compound like this compound, both gas and liquid chromatography, often coupled with mass spectrometry, provide invaluable insights.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone analytical method for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC/MS allows for its separation from reaction byproducts, starting materials, and solvents, followed by its unequivocal identification and quantification.

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, serves as the mobile phase, carrying the vaporized analytes through a heated capillary column. The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support. The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase. Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in longer retention times.

Following separation in the GC, the eluted compounds are introduced into the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion (M⁺) and a series of fragment ions, which are characteristic of the compound's structure. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment ion. For this compound (C₁₂H₁₄O, molecular weight: 174.24 g/mol ), the molecular ion peak would be expected at an m/z of 174. Key fragmentation patterns would likely involve the cleavage of the cyclopentanone ring and the loss of characteristic neutral fragments.

Table 1: Hypothetical GC/MS Parameters for Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column Type | Capillary (e.g., HP-5MS) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

This table presents a typical set of parameters and is for illustrative purposes. Actual parameters would be optimized based on the specific instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For compounds that are non-volatile or thermally labile, liquid chromatography-mass spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is the analytical method of choice. This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis and complex matrix studies.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The mobile phase is a liquid solvent or a mixture of solvents, and the stationary phase is typically a packed column containing modified silica (B1680970) particles. The separation mechanism can be based on polarity (normal or reversed-phase), ion exchange, or size exclusion. For this compound, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

After elution from the LC column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques for LC-MS. These "soft" ionization methods typically produce the protonated molecule [M+H]⁺ or other adduct ions with minimal fragmentation.

In a tandem mass spectrometer (MS/MS), a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 175) is selected by the first mass analyzer. This selected ion is then fragmented in a collision cell by collision-induced dissociation (CID) with an inert gas. The resulting product ions are then analyzed by the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis in complex matrices.

Table 2: Hypothetical LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 350 °C |

| Tandem MS (SRM/MRM) | |

| Precursor Ion (Q1) | m/z 175.1 [M+H]⁺ |

| Product Ion (Q3) | Hypothetical transitions (e.g., m/z 119.1, 91.1) |

| Collision Energy | Optimized for specific transitions |

This table represents a hypothetical set of parameters for illustrative purposes. The specific precursor-product ion transitions and collision energies would need to be determined experimentally.

Other Specialized Analytical Techniques

Beyond the workhorse techniques of GC/MS and LC-MS/MS, other specialized analytical methods can be applied in the research of this compound. These techniques can provide complementary information about the compound's structure and properties.

One such technique is High-Resolution Mass Spectrometry (HRMS) . Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of an unknown compound or can confirm the identity of a known compound with a high degree of confidence. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Chiral chromatography is another specialized technique that would be crucial if the enantiomeric purity of this compound is of interest. Since the molecule possesses a chiral center at the 3-position of the cyclopentanone ring, it can exist as two enantiomers. Chiral chromatography utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers. This is essential in fields such as asymmetric synthesis and pharmaceutical research, where the biological activity of enantiomers can differ significantly.

Finally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy , while not chromatographic, are indispensable for the structural elucidation of this compound. NMR provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy identifies the functional groups present, such as the characteristic carbonyl (C=O) stretch of the cyclopentanone ring. These spectroscopic methods are often used in conjunction with chromatographic and mass spectrometric data to provide a complete and unambiguous characterization of the compound.

Applications and Potential in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The structural framework of 3-(4-Methylphenyl)cyclopentanone is a key feature that allows chemists to construct more intricate molecular architectures, particularly those found in natural products.

This compound is a foundational element in the synthesis of cuparene-type sesquiterpenes, a class of natural products characterized by a cyclopentane (B165970) ring bearing two adjacent quaternary carbon centers. A significant application is its role as a precursor in the synthesis of α-cuparenone.

Table 1: Key Intermediates in the Synthesis of α-Cuparenone

| Intermediate Compound | Role in Synthesis |

|---|---|

| 2-p-tolyl-2-cyclopentenone | Starting material, undergoes hydrogenation. |

| This compound | Product of hydrogenation, the foundational building block. |

| trans-2,3-dimethyl-3-p-tolylcyclopentanone | An advanced intermediate formed after several steps from this compound. documentsdelivered.com |

The utility of this compound extends to its role as a key intermediate in various advanced, multi-step synthetic pathways. The synthesis of sesquiterpenes like cuparenoids is a prime example of such a pathway, where the challenge lies in the stereocontrolled construction of multiple chiral centers, including adjacent quaternary carbons. acs.org

The transformation of this compound into α-cuparenone involves a sequence of carefully chosen reactions designed to build up the molecular complexity in a controlled manner. documentsdelivered.com Each step—from the initial hydrogenation to form the cyclopentanone (B42830) ring, through Grignard addition, dehydration, hydroboration-oxidation, and final methylation—represents a standard transformation in organic synthesis. However, their sequential application to a specific substrate like this compound to achieve a complex target like α-cuparenone demonstrates the compound's value as a reliable intermediate in a sophisticated synthetic plan.

Development of New Synthetic Methodologies

While this compound has not been extensively reported as a model substrate for the development of new synthetic methodologies, the broader class of substituted cyclopentanones and cyclopentenones is central to such research. acs.orgorganic-chemistry.org Methodologies developed for these classes of compounds are directly applicable to this compound. For instance, research into the asymmetric synthesis of chiral cyclopentenones, which can be hydrogenated to chiral cyclopentanones, is an active area. acs.org Techniques such as enantioselective conjugate additions to cyclopentenone precursors or asymmetric cyclization reactions could be employed to synthesize enantiomerically pure forms of this compound, which would be highly valuable for the asymmetric total synthesis of natural products. The development of novel catalytic systems, for example, those based on rhodium or gold for cyclization and addition reactions, often uses substrates with similar structural motifs. organic-chemistry.org Therefore, this compound represents a potential substrate for testing and showcasing the utility of these emerging synthetic methods.

Role in Materials Science (e.g., Polymeric Precursors)

The application of this compound in materials science, particularly as a precursor to polymers, is a largely unexplored area. However, the principle of incorporating cyclopentanone structures into polymer backbones has been established with other related compounds. For example, methods have been developed for the electrochemical polymerization of fluorene (B118485) to produce poly(fluorene), which can then be oxidized to create poly(9-fluorenone), a polymer containing cyclopentanone-like structures within its aromatic framework. google.com

By analogy, this compound could potentially serve as a monomer or a modifying agent in polymer synthesis. The presence of the reactive ketone group and the aromatic ring offers sites for polymerization or for grafting onto existing polymer chains. The incorporation of the p-tolylcyclopentanone moiety could impart specific properties to a polymer, such as altered thermal stability, solubility, or optical characteristics. This remains a speculative but intriguing avenue for future research in materials science.

Utilization as Fuel Precursors

The utilization of cyclopentanone as a platform molecule for the synthesis of high-density biofuels, particularly for diesel and jet fuel applications, is a well-documented and promising area of renewable energy research. mdpi.comresearchgate.net The typical strategy involves the aldol (B89426) condensation of cyclopentanone, either with itself or with other biomass-derived molecules like furfural, to produce larger C10, C15, and C17 molecules. researchgate.netrsc.org These larger molecules are then subjected to hydrodeoxygenation to yield high-density cycloalkanes suitable for use as fuel or fuel additives. mdpi.com

While there is no direct research demonstrating the use of this compound as a fuel precursor, its structure suggests potential in this application. As a C12 molecule, it already falls within the range of fuel-sized molecules. It could potentially undergo similar condensation and hydrodeoxygenation pathways. The presence of the aromatic tolyl group could offer advantages, such as increasing the density and volumetric energy content of the resulting fuel. However, the complete hydrogenation of the aromatic ring would be necessary to produce a stable cycloalkane fuel, which could present a challenge compared to the processing of unsubstituted cyclopentanone. This area represents a potential application for this compound that leverages the established chemistry of its parent compound.

Q & A

Basic: What are the common synthetic routes for 3-(4-Methylphenyl)cyclopentanone, and how can reaction yields be optimized?

A key method involves Friedel-Crafts alkylation of cyclopentanone with 4-methylbenzyl halides under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include Claisen-Schmidt condensation using 4-methylacetophenone derivatives. Yield optimization requires careful control of stoichiometry (1:1.2 ketone-to-alkylating agent), temperature (50–70°C), and catalyst loading (5–10 mol%) . Side products like over-alkylated derivatives can be minimized by using inert atmospheres and slow reagent addition.

Advanced: How can computational methods resolve contradictions in reported biological activities of cyclopentanone derivatives?

Discrepancies in biological data (e.g., antioxidant vs. inhibitory activity) often arise from substituent electronic effects or stereochemical variations. Density Functional Theory (DFT) calculations can model electron distribution in the cyclopentanone ring and phenyl group to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring reduce antioxidant capacity but enhance enzyme inhibition, as shown in SAR studies of curcumin analogs . Molecular docking further clarifies binding interactions with targets like angiotensin-converting enzyme (ACE) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR identifies methyl groups (δ 2.3–2.5 ppm for Ar-CH₃) and cyclopentanone protons (δ 1.8–2.1 ppm). C NMR confirms carbonyl (δ ~215 ppm) and aromatic carbons.

- IR : Strong C=O stretch at ~1740 cm⁻¹.

- XRD : Crystallographic data (e.g., triclinic P1 symmetry, unit cell parameters) validate molecular geometry, as seen in analogs like 3-(4-Methylphenyl)-4H-chromen-4-one .

Advanced: How do reaction conditions influence enantioselective synthesis of chiral cyclopentanone derivatives?

Chiral resolution of racemic mixtures (e.g., DL-3-Methylcyclopentanone) can be achieved via enzymatic kinetic resolution using lipases or transition-metal catalysts with chiral ligands (e.g., BINAP). For instance, asymmetric hydrogenation of α,β-unsaturated ketones using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) . Reaction parameters like solvent polarity (toluene preferred) and hydrogen pressure (50–100 psi) critically affect stereoselectivity .

Basic: What are common impurities in synthesized this compound, and how are they identified?

Typical impurities include:

- Unreacted starting materials : Detected via GC-MS or HPLC retention time matching.

- Oxidation byproducts : E.g., 3-(4-Methylphenyl)cyclopentanol (identified by OH stretch at ~3400 cm⁻¹ in IR).

- Isomeric byproducts : Differentiated using chiral HPLC columns or NMR NOE experiments .

Advanced: How can substituent position on the phenyl ring modulate electronic properties of the compound?

The para-methyl group donates electrons via hyperconjugation, stabilizing the cyclopentanone carbonyl. Computational studies (DFT) show a 0.15 eV decrease in HOMO-LUMO gap compared to meta-substituted analogs, enhancing electrophilic reactivity. X-ray crystallography of 3-(4-Methylphenyl)-4H-chromen-4-one confirms planar geometry, facilitating π-π stacking in supramolecular assemblies .

Basic: What safety protocols are essential for handling this compound in lab settings?

- Storage : Under nitrogen at 2–8°C to prevent oxidation (based on analogs with bp ~140–145°C) .

- PPE : Nitrile gloves, goggles, and fume hood use due to potential respiratory irritation (per SDS guidelines for similar ketones) .

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: What strategies improve regioselectivity in catalytic functionalization of this compound?

- Directed C-H activation : Use Pd(OAc)₂ with pyridine ligands to functionalize the cyclopentanone β-position.

- Photocatalysis : Visible-light-mediated α-arylation achieves >80% regioselectivity via radical intermediates .

- Enzyme-mediated oxidation : Cytochrome P450 mimics selectively hydroxylate the methylphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.